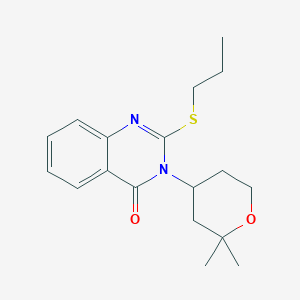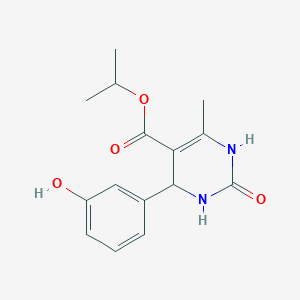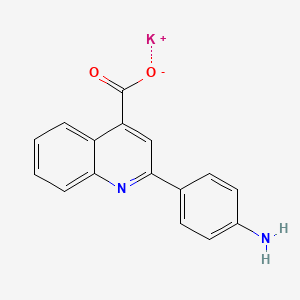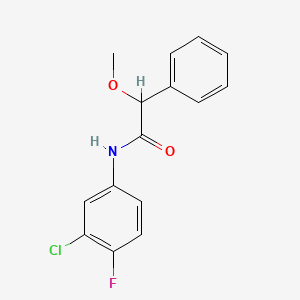
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone, also known as DT-PQ, is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications.
Mecanismo De Acción
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth. It also induces apoptosis, or programmed cell death, in cancer cells. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to modulate the expression of various genes involved in cell proliferation and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. It also inhibits the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has demonstrated potent anti-inflammatory and anti-tumor effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is relatively insoluble in aqueous solutions, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone may also be modified to improve its solubility and bioavailability in vivo. Additionally, its potential as a therapeutic agent for various inflammatory and tumor-related diseases should be investigated further.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting product with propylthiol and 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained through the reaction of the intermediate product with ammonium acetate.
Aplicaciones Científicas De Investigación
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has demonstrated potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various cell types. In vivo studies have also shown its potential as an anti-tumor agent in animal models.
Propiedades
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGAKGBHTFSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)


![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
